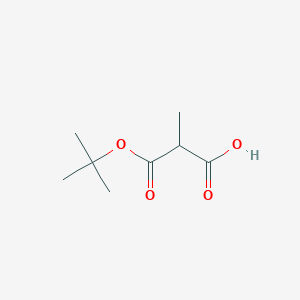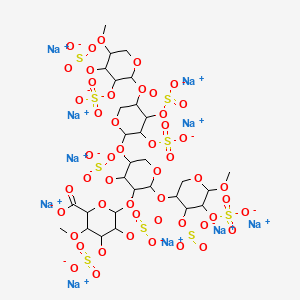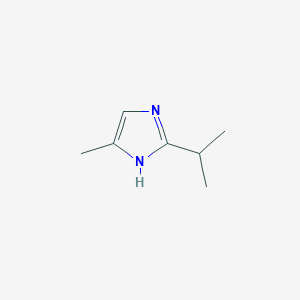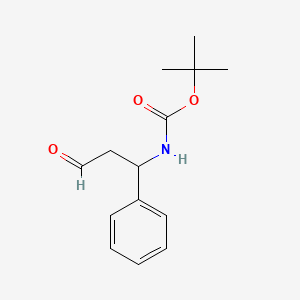
3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid
Übersicht
Beschreibung
“3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid” is a chemical compound that is reported to be an aminoacylase inhibitor . It is used in the preparation of mono-tert-Butyl malonates .
Synthesis Analysis
The synthesis of “3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid” involves a preparation method for lithium aluminum tri-tert butoxyaluminum hydride . This method comprises three steps: (1) enabling metal sodium, lithium chloride, and hydrogen to react to prepare lithium hydride; (2) synthesizing lithium aluminum hydride; (3) synthesizing the lithium aluminum tri-tert butoxyaluminum hydride .Molecular Structure Analysis
The molecular structure of “3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid” can be derived from 2,2-Dimethyl-1,3-dioxane-4,6-dione and tert-Butanol .Chemical Reactions Analysis
“3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid” is involved in various chemical reactions. For instance, it is used in the controlled ring-opening polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides towards well-defined peptoid-based polyacids . It also participates in the reduction of acid chlorides to aldehydes .Physical And Chemical Properties Analysis
“3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid” is a clear light yellow liquid . It has a melting point of 19-20 °C, a boiling point of 90 °C/2 mmHg, a density of 1.04 g/mL at 25 °C, and a refractive index of n20/D 1.426 . It is soluble in ethanol .Wissenschaftliche Forschungsanwendungen
Etherification of Glycerol
This compound is used in the etherification of glycerol with tert-Butyl Alcohol (TBA) in flow and batch reactors . The process involves different commercial solid acid catalysts, and the results have shown the advantages of flow reactors to achieve high glycerol conversion values in very short residence times .
Ring-Opening Polymerization
3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid is used in the controlled ring-opening polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides towards well-defined peptoid-based polyacids . This process produces poly(N-(3-tert-butoxy-3-oxopropyl) glycine) with molecular weights (Mn) of 5.6–59 kg mol −1 and a narrow molecular weight distribution .
Production of Poly(N-(2-carboxyethyl) glycine)
The cloaked carboxyl groups on the poly(N-(3-tert-butoxy-3-oxopropyl) glycine) can be readily unveiled in mild acidic conditions to yield the poly(N-(2-carboxyethyl) glycine), a structural mimic of poly(glutamic acid) . This polymer is a weak polyelectrolyte whose hydrodynamic size in water can be controlled by the solution pH .
Generation of Cyanomethyl Radical
The compound is involved in the generation of the cyanomethyl radical through the thermal homolytic scission of TBPB . This process involves the hydrogen abstraction of acetonitrile by the tert-butoxy radical or benzoate radical, releasing tert-butanol or benzoic acid .
Wirkmechanismus
Target of Action
The primary targets of 3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid are amino acids and peptides. The compound is used in the synthesis of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs), which are used as starting materials in dipeptide synthesis .
Mode of Action
The compound interacts with its targets through a process known as ring-opening polymerization (ROP). This process involves the breaking of a ring structure in a polymer, allowing the compound to bind with the opened ends . The compound also plays a role in the formation of acyloxyphosphonium from the protected amino acid anion .
Biochemical Pathways
The compound affects the biochemical pathways involved in peptide synthesis. It is used in the synthesis of Boc-AAILs, which are then used in dipeptide synthesis. This process involves the formation of dipeptides, which are compounds consisting of two amino acids linked by a single peptide bond .
Pharmacokinetics
It is known that the compound is a liquid at room temperature, with a boiling point of 90°c (under 2mmhg pressure) and a melting point of 19-20°c . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) in the body.
Result of Action
The result of the compound’s action is the formation of Boc-AAILs, which are used in dipeptide synthesis. These Boc-AAILs are clear, nearly colorless to pale yellow liquids at room temperature. They are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .
Action Environment
The action of 3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid can be influenced by environmental factors such as temperature and pH. For instance, the compound’s boiling and melting points suggest that it is stable under normal room temperature conditions . Additionally, the compound’s miscibility in various solvents suggests that its action can be influenced by the solvent environment .
Safety and Hazards
The safety data sheet for “3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid” indicates that it is harmful if swallowed and harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and storing it locked up .
Zukünftige Richtungen
In terms of future directions, “3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid” has been successfully synthesized and polymerized using primary amine initiators to produce the corresponding poly(N-(3-tert-butoxy-3-oxopropyl) glycine) with molecular weights (Mn) of 5.6–59 kg mol−1 and a narrow molecular weight distribution (PDI = 1.003–1.026) . This opens up possibilities for its use in the construction of peptidomimetic supramolecular assemblies with stimuli-responsive properties .
Eigenschaften
IUPAC Name |
2-methyl-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-5(6(9)10)7(11)12-8(2,3)4/h5H,1-4H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDARKWFFLKAWQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B3132549.png)




![Methyl 2-amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3132603.png)
![Methyl 2-[(1R,3S)-rel-3-hydroxycyclopentyl]acetate](/img/structure/B3132606.png)



![1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B3132625.png)


![1-[3-(1H-benzimidazol-2-ylsulfanylmethyl)-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B3132638.png)